
Methyl 3-(3-methylpiperazin-1-yl)propanoate
Overview
Description
“Methyl 3-(3-methylpiperazin-1-yl)propanoate” is a chemical compound with the CAS Number: 1432679-53-2 . It has a molecular weight of 186.25 and its IUPAC name is methyl 3-(3-methyl-1-piperazinyl)propanoate . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2/c1-8-7-11(6-4-10-8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“Methyl 3-(3-methylpiperazin-1-yl)propanoate” is a liquid at room temperature . More specific physical and chemical properties like boiling point, density, and solubility were not available in the sources I found.Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(3-methylpiperazin-1-yl)propanoate derivatives have been studied for their potential in medicinal chemistry, particularly in drug design and synthesis. For instance, derivatives have been explored for their agonistic properties towards PPARgamma, a receptor involved in glucose metabolism and insulin sensitization (Collins et al., 1998). Such compounds could potentially be utilized in the treatment of diabetes or metabolic syndrome due to their ability to modulate metabolic pathways.
Biochemical Research
In biochemical research, the compound has been identified as a precursor in the synthesis of flavor compounds such as 3-Methylthio-1-propanol, which is significant in food science for enhancing the aroma profile of fermented foods (Ma et al., 2022). This demonstrates the compound's utility in improving food quality and consumer satisfaction.
Organic Chemistry and Catalysis
Additionally, derivatives of Methyl 3-(3-methylpiperazin-1-yl)propanoate have been utilized in the synthesis of complex organic molecules and as intermediates in catalytic processes. For example, silica-bonded N-propylpiperazine sodium n-propionate has been employed as a recyclable catalyst for the synthesis of various organic compounds, showcasing the compound's versatility in organic synthesis and potential for green chemistry applications (Niknam et al., 2013).
Materials Science
In the realm of materials science, compounds related to Methyl 3-(3-methylpiperazin-1-yl)propanoate have been explored for their role in the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation technologies, and catalysis, underscoring the compound's significance in the development of new materials with tailored properties (Wharmby et al., 2010).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-(3-methylpiperazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8-7-11(6-4-10-8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAZYWKNAZSLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methylpiperazin-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![HPTDP [S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425635.png)

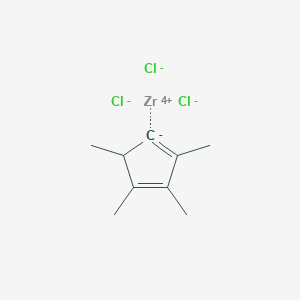

![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
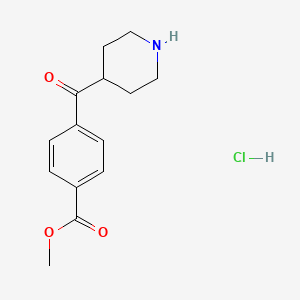
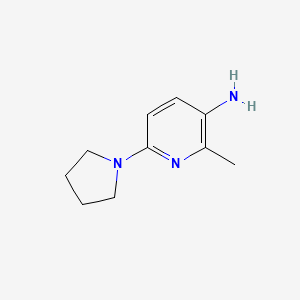
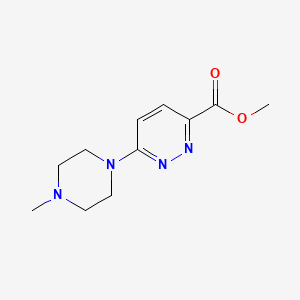
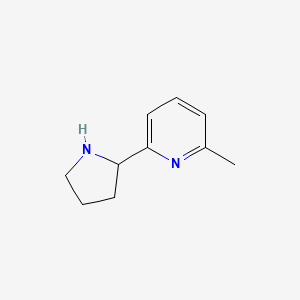
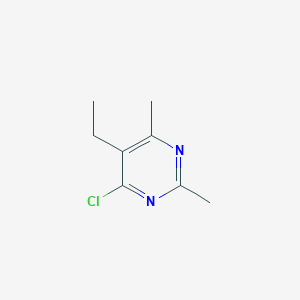
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)
